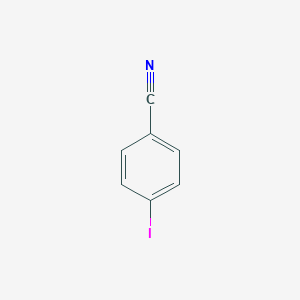

4-Iodobenzonitrile

Descripción

Contextualizing 4-Iodobenzonitrile within Contemporary Organic Synthesis and Materials Science

In contemporary organic synthesis, this compound serves as a versatile intermediate, particularly in metal-catalyzed cross-coupling reactions. These reactions are fundamental for forming carbon-carbon and carbon-heteroatom bonds, crucial steps in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. nih.govmdpi.com The presence of the iodine atom makes this compound an excellent substrate for various coupling protocols, including Suzuki-Miyaura, Stille, and Sonogashira couplings. chemicalbook.comsigmaaldrich.comsigmaaldrich.comresearchgate.net Its application extends to the synthesis of complex molecules and derivatives used in medicinal chemistry and as petrochemical additives. chemicalbook.comfishersci.cabiosynth.com

Strategic Importance of the Cyano and Iodo Moieties in Chemical Transformations

The strategic importance of this compound in chemical transformations stems directly from the distinct reactivities of its cyano (-CN) and iodo (-I) functional groups.

The iodine atom is a highly polarizable halogen and serves as a key handle for various metal-catalyzed cross-coupling reactions. The carbon-iodine bond is relatively weak compared to other carbon-halogen bonds, making it highly reactive under catalytic conditions. This allows for the facile formation of new carbon-carbon bonds through mechanisms involving oxidative addition of the aryl iodide to a metal catalyst, such as palladium or copper. nih.govmdpi.com The versatility of the iodo group enables the introduction of complex organic fragments onto the aromatic core, facilitating the synthesis of diverse chemical structures. It has been shown to be selectively reactive in certain transformations, even in the presence of other halogens like fluorine, chlorine, or bromine. rsc.org

Scope and Objectives of the Academic Review on this compound

This academic review focuses exclusively on the chemical compound this compound, exploring its synthesis, reactivity, and applications in contemporary organic synthesis and materials science as reported in the scientific literature. The primary objective is to consolidate and present detailed research findings related to its use as a synthetic building block and a functional additive in advanced materials. The review aims to highlight the specific roles and strategic importance of the iodo and cyano functionalities in driving chemical transformations and influencing material properties. Excluded from this review are discussions related to dosage, administration, safety profiles, or adverse effects, as well as content from specific commercial websites.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

4-iodobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4IN/c8-7-3-1-6(5-9)2-4-7/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOKDXPVXJWTSRM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#N)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4IN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3062819 | |

| Record name | Benzonitrile, 4-iodo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3062819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3058-39-7 | |

| Record name | 4-Iodobenzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3058-39-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzonitrile, 4-iodo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003058397 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Iodobenzonitrile | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87894 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzonitrile, 4-iodo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzonitrile, 4-iodo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3062819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Ii. Synthetic Methodologies and Mechanistic Investigations of 4 Iodobenzonitrile

Established Synthetic Routes for 4-Iodobenzonitrile

Traditional methods for synthesizing this compound often involve functional group transformations on a pre-existing aromatic ring.

One common approach involves the direct iodination of benzonitrile (B105546) or its substituted derivatives. While direct electrophilic aromatic iodination of benzonitrile can be challenging due to the deactivating nature of the nitrile group, methods employing strong electrophilic iodine sources or activating conditions can be utilized. For instance, the Sandmeyer reaction, typically applied to anilines, involves the formation of a diazonium salt which is subsequently reacted with a halide source. While the search results primarily detail the Sandmeyer reaction for the synthesis of 4-hydroxy-2-iodobenzonitrile (B3320466) from 4-hydroxybenzonitrile, the general principle of converting a functionalized benzonitrile to an iodinated product via reactive intermediates is relevant.

Another established strategy involves introducing the nitrile group onto a pre-iodinated aromatic ring. This can be achieved through various cyanation reactions. For example, the Rosenmund-von Braun reaction is a classical method for synthesizing aryl nitriles from aryl halides using cuprous cyanide or NaCN/DMSO. wikipedia.org While the specific application to synthesize this compound from a precursor like 4-iodotoluene (B166478) was not explicitly detailed in the search results, the general methodology of introducing a nitrile group onto an iodoaromatic compound is a recognized synthetic pathway.

Efficient one-pot procedures have been developed for the synthesis of aryl iodides, including this compound, directly from readily available aryl amines. rsc.orgrsc.orgresearchgate.net These methods often involve a tandem diazotization-iodination sequence. A reported procedure describes the synthesis of this compound from 4-aminobenzonitrile (B131773) using p-toluenesulfonic acid monohydrate, polymer-supported nitrite, and sodium iodide in acetonitrile. rsc.orgrsc.org This method allows for the late-stage iodination of aryl compounds bearing various functional groups. rsc.orgresearchgate.net

Detailed research findings for a one-pot synthesis of this compound from 4-aminobenzonitrile are presented below:

| Reactant | Amount | Mmol |

| 4-Aminobenzonitrile | 0.050 g | 0.38 |

| p-Toluenesulfonic acid monohydrate | 0.24 g | 1.1 |

| Polymer-supported nitrite | 0.32 g (1.1 mmol NO₂) | 1.1 |

| Sodium iodide | 0.11 g | 0.74 |

Reaction conditions involved stirring the mixture in acetonitrile, cooling to 10-15 °C, adding reagents, stirring for 1 hour, then warming to room temperature and stirring for a total of 2 hours. rsc.orgrsc.org Purification by flash column chromatography yielded this compound as a white solid (0.080 g, 68% yield). rsc.orgrsc.org

Advanced and Green Chemistry Approaches to this compound Synthesis

Modern synthetic chemistry aims for more efficient and environmentally friendly methods.

Catalytic methods offer advantages such as milder reaction conditions, reduced waste, and improved yields. Various catalytic systems have been explored for the formation of carbon-halogen bonds, including carbon-iodine bonds in aryl systems.

Photocatalysis, utilizing light energy to drive chemical transformations, has emerged as a promising green chemistry approach. qut.edu.au Photocatalytic methods have been applied to the synthesis of this compound. For instance, 4-bromobenzonitrile (B114466) has been used as a precursor in the photo-induced aromatic Finkelstein iodination reaction to synthesize this compound. sigmaaldrich.comscientificlabs.ie This highlights the potential of photocatalysis in halogen exchange reactions for the synthesis of iodoaromatic compounds.

Furthermore, this compound itself has been utilized as a substrate in photocatalytic reactions, such as the direct arylation of N-methylpyrrole catalyzed by a copper-based photoredox catalyst under visible light irradiation. jove.com In another photocatalytic application, this compound was used in a C-B coupling reaction with bis(pinacolato)diboron, achieving a high yield under blue LED irradiation. rsc.org While these examples demonstrate the use of this compound in photocatalytic reactions, they also imply that photocatalytic methods can be relevant for its formation or transformation from related precursors.

Catalytic Systems for Efficient Formation of this compound

Metal-Catalyzed Processes (e.g., Fe3O4-AMCA-MIL53(Al)-NH2-CoII NPs)

Metal-catalyzed reactions play a significant role in the synthesis and transformation of this compound. For instance, this compound can be utilized as a coupling partner in various metal-catalyzed cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds sigmaaldrich.com.

Recent research has explored the use of novel heterogeneous nanocatalysts for organic transformations, including those potentially involving iodobenzonitrile derivatives. One such example is the development of Fe3O4@AMCA-MIL53(Al)-NH2-CoII NPs, which are based on metal-organic framework structures researchgate.net. These magnetic nanocatalysts have demonstrated efficiency in promoting reactions like C-O cross-coupling under solvent-free conditions researchgate.net. While the direct application of Fe3O4-AMCA-MIL53(Al)-NH2-CoII NPs specifically for the synthesis of this compound from simpler precursors is not explicitly detailed in the provided snippets, the research highlights the potential of such metal-organic framework-based catalysts in facilitating reactions relevant to iodobenzonitrile chemistry, particularly under environmentally favorable conditions researchgate.netlookchem.comnih.govresearchgate.net. The use of magnetic nanoparticles like Fe3O4 in these catalysts allows for easy separation and reuse, contributing to greener chemical processes researchgate.net.

Solvent-Free and Environmentally Conscious Methodologies

The development of solvent-free and environmentally conscious synthetic methodologies is a key area in modern chemistry. Solvent-free synthesis offers numerous advantages, including the prevention of waste, the design of safer reactions, and higher incorporation of reactants into the final products ijrap.net.

While specific examples for the solvent-free synthesis of this compound itself are not extensively detailed in the provided context, the principles of green chemistry, such as minimizing or avoiding the use of hazardous solvents, are highly relevant to its production and utilization in downstream reactions ijrap.net. For instance, the electrocarboxylation of this compound to produce 4-cyanobenzoic acid derivatives has been explored using environmentally friendly strategies, including the use of non-acidic ionic liquids to avoid organic solvents and large quantities of supporting electrolytes mdpi.com. This demonstrates how this compound can be a substrate in reactions designed with environmental considerations in mind. Hypervalent iodine(III) compounds, which are sometimes used in reactions involving iodinated aromatic compounds, are also recognized as environmentally friendly reagents and catalysts researchgate.net.

Mechanistic Pathways in this compound Formation and Related Transformations

Understanding the mechanistic pathways involved in the formation and reactions of this compound is crucial for controlling selectivity and optimizing reaction conditions.

Radical-Chain Propagation Mechanisms

Radical-chain propagation mechanisms can be involved in transformations where this compound acts as a substrate or a precursor to radical species. While a radical chain mechanism might be considered in some reactions involving aryl halides, it has been noted in certain photochemical syntheses using this compound as a radical precursor that a radical chain mechanism is unlikely recercat.cat. However, radical intermediates are certainly relevant in reactions where the carbon-iodine bond is cleaved homolytically. For example, some directed C-H arylation processes involving nitrogen centers and aryl halides can proceed through radical-mediated pathways nih.gov. The formation of aryl radicals from aryl iodides via single-electron transfer is a known process in some photochemical reactions researchgate.net.

Photoinduced Electron Transfer Processes Involving this compound

Photoinduced electron transfer (PET) processes can play a significant role in the reactivity of this compound. Studies on the photochemical reactivity of 4-halobenzonitriles, including this compound, with alkenes in nucleophilic solvents have indicated a photochemical electron-transfer mechanism cdnsciencepub.com. These reactions can lead to the formation of alkene-methanol adducts, consistent with the involvement of radical ions generated through PET cdnsciencepub.com.

In some photoredox catalytic systems, this compound can serve as a coupling partner, where photoinduced processes initiate the reaction. For example, this compound has been used as a coupling partner in photoinduced nickel-catalyzed three-component reactions acs.org. The mechanism in such systems often involves the generation of free radical species through a visible photocatalytic cycle, which are then captured and coupled in a transition metal catalytic cycle acs.org. The excited state dynamics of photocatalysts and their interaction with substrates like this compound through electron transfer are key aspects of these mechanisms acs.orgjove.com. Research involving bismuthinidene complexes has also investigated oxidative addition into aryl iodides like this compound, with data supporting a pathway via outer-sphere dissociative electron transfer from a triplet excited state acs.org.

Reaction Intermediates and Transition States in this compound Synthesis

The identification of reaction intermediates and transition states is vital for understanding the step-by-step transformation of reactants into products in the synthesis and reactions of this compound. In metal-catalyzed cross-coupling reactions where this compound is involved, common intermediates include organometallic species formed by oxidative addition of the aryl iodide to the metal catalyst beilstein-journals.org. For instance, in nickel-catalyzed processes, nickel(II)-aryl complexes can be viable reaction intermediates nih.gov.

In electrochemical reduction, the radical anion of this compound can be generated as a first step, which then undergoes C-I bond cleavage to form a benzonitrile radical and an iodide anion mdpi.com. This benzonitrile radical can be further reduced to an anion mdpi.com.

Computational studies, such as Density Functional Theory (DFT), are valuable tools for modeling transition states and understanding reaction pathways, including those involving iodinated aromatic compounds acs.org. These studies can help predict regioselectivity and provide insights into the energetic profile of the reaction. While detailed transition states specifically for the formation of this compound from simpler precursors were not found in the immediate search results, the general principles of organic reaction mechanisms, including SNAr, electrophilic aromatic substitution, and transition metal catalysis, would apply depending on the specific synthetic route employed.

Iii. Reactivity and Advanced Transformations of 4 Iodobenzonitrile

Cross-Coupling Reactions Involving 4-Iodobenzonitrile as a Key Building Block

Cross-coupling reactions are a class of powerful synthetic tools that form carbon-carbon bonds between two different molecular fragments, typically catalyzed by transition metals like palladium or copper. acs.orgresearchgate.net this compound serves as a common aryl halide coupling partner in these transformations. nih.govacs.orggoogle.comwikipedia.org

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura coupling, a Nobel Prize-winning reaction, involves the palladium-catalyzed cross-coupling of an organoboron compound with an organic halide or triflate in the presence of a base. researchgate.netrsc.org This reaction is widely used due to its mild conditions, functional group tolerance, and the commercial availability of many organoboron reagents. researchgate.netrsc.org

Palladium-Catalyzed Suzuki Coupling with Organoboron Compounds

This compound readily undergoes palladium-catalyzed Suzuki coupling with various organoboron compounds, such as phenylboronic acid, to form biaryl systems. nih.govresearchgate.net The reaction typically involves a palladium catalyst, a base (like K₂CO₃), and a solvent system (such as DMF/H₂O). nih.govresearchgate.net Studies have investigated the efficiency of different palladium catalysts, including photoresponsive palladium complexes, in the Suzuki coupling of this compound with phenylboronic acid. nih.govresearchgate.net For instance, a trans-form of a photoresponsive palladium catalyst showed lower activity, yielding only about 20% conversion to 4-cyanobiphenyl (B145940) after 6 hours in the dark, while the cis-form generated by irradiation demonstrated higher activity. nih.gov Continuous irradiation can influence the reaction rate and side reactions like dehalogenation. nih.govresearchgate.net

Table 1: Suzuki Coupling of this compound with Phenylboronic Acid under Different Conditions nih.gov

| Aryl Halide | Boronic Acid | Catalyst (mol%) | Base | Solvent | Conditions | Conversion (%) | Product |

| This compound | Phenylboronic acid | trans-5-Pd (1.5) | K₂CO₃ | DMF/H₂O (1:1) | Dark, 6 h | ~20 | 4-Cyanobiphenyl |

| This compound | Phenylboronic acid | trans-5-Pd (1.5) | K₂CO₃ | DMF/H₂O (1:1) | Dark, 24 h | 37 | 4-Cyanobiphenyl |

| This compound | Phenylboronic acid | cis-5-Pd (0.6) | K₂CO₃ | DMF/H₂O (1:1) | Irradiated (365 nm, 30 W), then dark | Not specified | 4-Cyanobiphenyl |

| This compound | Phenylboronic acid | cis-5-Pd (0.6) | K₂CO₃ | DMF/H₂O (1:1) | Continuous irradiation (365 nm, 30 W) | Not specified | 4-Cyanobiphenyl |

| This compound | Phenylboronic acid | cis-5-Pd (0.3) | K₂CO₃ | DMF/H₂O (1:1) | Continuous irradiation (365 nm, 30 W) | Not specified | 4-Cyanobiphenyl |

Continuous-flow processes utilizing immobilized palladium catalysts have also been explored for the Suzuki coupling of this compound with phenylboronic acid, demonstrating efficient conversion and improved selectivity compared to batch conditions. acs.orgrsc.org

Application in Fluorogenic Derivatization for Chromatographic Analysis

This compound has been employed as a fluorogenic derivatization reagent in conjunction with the Suzuki coupling reaction for the chromatographic analysis of specific compounds. orcid.orgnih.govresearcher.lifeniu.ac.jp For example, it has been used for the fluorogenic derivatization of L-p-boronophenylalanine (BPA) for analysis in whole blood samples using HPLC-FL. nih.govresearcher.lifeniu.ac.jp The Suzuki coupling between this compound and BPA forms a fluorescent cyanobiphenyl derivative, which can be detected chromatographically. nih.gov This method has shown high sensitivity and good linearity for BPA analysis in human whole blood samples. nih.gov

Stille Cross-Coupling Reactions

The Stille coupling reaction is a palladium-catalyzed cross-coupling between an organostannane (organotin compound) and an organic electrophile, forming a new carbon-carbon bond. wiley-vch.deresearchgate.net This reaction is known for its tolerance of various functional groups and its broad substrate scope. wiley-vch.deresearchgate.net

Synthesis of Aryl(cyanophenyl)tellurophene Derivatives

This compound is utilized as an aryl halide coupling partner in Stille coupling reactions for the synthesis of aryl(cyanophenyl)tellurophene derivatives. sigmaaldrich.com Specifically, it can react with stannylated tellurophene (B1218086) derivatives, such as 2-(tributylstannyl)tellurophene or 2,5-bis(trimethylstannyl)tellurophene, under palladium catalysis to yield 2-(4-cyanophenyl)tellurophene and 2,5-bis(4-cyanophenyl)tellurophene, respectively. sigmaaldrich.com These reactions are significant for constructing molecules containing tellurophene units, which can have interesting electronic and optical properties.

Sonogashira Cross-Coupling Reactions

The Sonogashira coupling is a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, typically with a copper co-catalyst, to form a carbon-carbon triple bond. wikipedia.org This reaction is valuable for synthesizing alkynes and conjugated systems under mild conditions. wikipedia.org this compound can participate as the aryl halide component in Sonogashira coupling reactions. google.commdpi.com The reaction can be carried out using palladium catalysts, with or without a copper co-catalyst, and a base in a suitable solvent. researchgate.netgoogle.comwikipedia.orgmdpi.com Studies have explored copper-catalyzed coupling of this compound with nitrogen-containing heterocycles, which can be considered a related type of coupling. researchgate.net Furthermore, this compound has been used as a substrate in microwave-assisted Sonogashira-type coupling reactions, demonstrating efficient conversion to the desired alkyne products. mdpi.com Palladium(II) complexes have been developed as catalysts for Sonogashira coupling reactions involving aryl iodides like this compound. google.com

Copper and Palladium-Catalyzed Processes with this compound Substrates Copper and palladium catalysis are widely employed in cross-coupling reactions involving aryl iodides like this compound. These processes enable the formation of diverse organic structures. For instance, this compound has been used as a substrate in Sonogashira coupling reactions, which form carbon-carbon triple bonds between an aryl or vinyl halide and a terminal alkyne.acs.orgmdpi.comStudies have shown that microwave irradiation can enhance the efficiency of Sonogashira-type coupling reactions with this compound, leading to high yields of alkynylated products in shorter reaction times compared to conventional heating.mdpi.com

Palladium-catalyzed cross-coupling reactions, including Heck and Stille couplings, have also been demonstrated with this compound derivatives. acs.org Additionally, copper-catalyzed coupling reactions involving this compound have been explored for the formation of carbon-nitrogen and carbon-sulfur bonds. researchgate.netrsc.org For example, copper nanoparticles supported on various materials have been investigated as catalysts for the N-arylation of nitrogen-containing heterocycles with this compound. researchgate.netrsc.org The choice of support for the copper nanoparticles influences the catalytic activity, with CuNPs/TiO2 showing promising results in the N-arylation of azoles with this compound. rsc.org

Copper-Promoted Cross-Coupling for Aryl(difluoromethyl)phosphonates Copper-promoted cross-coupling reactions provide a route to synthesize organophosphorus compounds. This compound has been utilized as a substrate in copper-promoted cross-coupling reactions for the synthesis of aryl(difluoromethyl)phosphonates.nih.govresearchgate.netnih.govmdpi.comThis transformation typically involves the reaction of an aryl iodide with a difluoromethylphosphonate source, such as [(trimethylsilyl)difluoromethyl]phosphonate, in the presence of a copper source and a fluoride (B91410) additive like CsF.nih.govnih.govmdpi.comThe reaction conditions, including the solvent and the specific copper catalyst, play a significant role in the efficiency of this coupling.nih.gov

Table 1: Copper-Promoted Synthesis of Aryl(difluoromethyl)phosphonates from this compound

| Aryl Iodide | Difluoromethylphosphonate Source | Copper Source | Fluoride Additive | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| This compound | Me₃Si-CF₂PO(OEt)₂ | CuI | KF | Toluene | 60 | 24 | 0 (NMR) |

| This compound | Me₃Si-CF₂PO(OEt)₂ | CuI | KF | DMSO | 60 | 24 | 43 (NMR) |

| This compound | Me₃Si-CF₂PO(OEt)₂ | CuI | CsF | THF | 60 | 24 | Good |

Nitrile Group Transformations in this compound The nitrile functional group in this compound can also undergo various transformations, expanding the synthetic utility of this compound.

Cycloaddition Reactions and C-H Bond Functionalization Directed by Nitrile

The nitrile group in this compound can play a significant role in directing chemical transformations, including cycloaddition reactions and C-H bond functionalization. Nitriles are known to participate in various cycloaddition reactions, such as [3+2] cycloadditions with azides to form tetrazoles and [4+2+2] cycloadditions with alkynes. researchgate.netuni-muenchen.de The presence of the nitrile functionality can influence the regioselectivity and efficiency of these processes.

Furthermore, the nitrile group can act as a directing group in metal-catalyzed C-H bond functionalization reactions, enabling the selective introduction of new functionalities at specific positions on the aromatic ring. researchgate.net While general nitrile-directed C-H functionalization is a known strategy, specific detailed research findings on this compound's participation in such cycloadditions or directed C-H functionalization were not extensively detailed in the search results, although related reactions with other aryl nitriles and aryl halides were mentioned researchgate.netacs.org. For instance, this compound has been used as an aryl halide coupling partner in direct arylation reactions, which can involve C-H bond functionalization steps. acs.orgulb.ac.bejove.com

Photochemical Reactivity of this compound

This compound exhibits interesting photochemical reactivity, particularly involving photoinduced processes and the cleavage of the aryl-halogen bond.

Photoinduced Nucleophile Addition and Photo-NOCAS Reactions

Photoinduced electron transfer reactions involving cyanoarenes, olefins, and nucleophiles, including photoinduced nucleophile addition and photochemical nucleophile-olefin combination, aromatic substitution (photo-NOCAS) reactions, have been investigated. cdnsciencepub.com These reactions typically involve the electronic excitation of the cyanoarene, followed by electron transfer. cdnsciencepub.com Studies have shown that 4-halobenzonitriles, including this compound, can participate in such reactions, leading to the formation of alkene-methanol adducts, which is indicative of a photochemical electron-transfer mechanism. cdnsciencepub.com For example, irradiation of this compound in the presence of 1,1-diphenylethene and methanol (B129727) resulted in the formation of alkene-methanol adducts. cdnsciencepub.com

Radical Anion Formation and Aryl-Halogen Bond Cleavage

A significant aspect of the photochemical reactivity of this compound is the formation of its radical anion and subsequent cleavage of the aryl-iodine bond. Upon irradiation, this compound can undergo single-electron transfer, leading to the formation of a radical anion. cdnsciencepub.comresearchgate.net Radical anions of haloarenes are generally unstable and undergo cleavage of the aryl-halogen bond, generating an aryl radical and a halide anion. cdnsciencepub.comresearchgate.net This homolytic cleavage is a key step in various photochemical transformations, including reductive dehalogenation and arylation methods. cdnsciencepub.com Studies have investigated the kinetics and mechanisms of radical anion cleavage in haloaromatic compounds, including this compound, providing insights into the factors influencing the rate and pathway of this bond scission. researchgate.netresearchgate.net The oxidative addition of aryl electrophiles, such as this compound, into metal complexes can also be facilitated by light, involving the generation of aryl radical intermediates. nih.govacs.orgacs.org

Other Significant Transformations and Derivatizations of this compound

Beyond cycloadditions and photochemical reactions, this compound is a valuable precursor for other significant transformations and the synthesis of various derivatives.

Formation of Diketopyrrolo[3,4-c]pyrroles (DPP)

Diketopyrrolo[3,4-c]pyrroles (DPPs) are an important class of organic pigments and dyes known for their excellent thermal and photostability, with applications in pigments and optoelectronics. nih.govresearchgate.netwikipedia.org The conventional synthesis of the DPP core often involves heating an aromatic nitrile, such as this compound, with a succinic acid ester in the presence of a strong base. researchgate.net This reaction sequence leads to the formation of the DPP core substituted with aromatic rings at the 3,6-positions, derived from the nitrile starting material. researchgate.net While the general method involves aromatic nitriles, this compound, possessing the necessary nitrile functionality, can be utilized in this transformation to synthesize iodinated or further functionalized DPP derivatives. nih.gov For example, a chiral DPP dye was synthesized from (−)-menthyl 4-iodobenzoate (B1621894) via a multi-step procedure, although the direct use of this compound in the core formation step was not explicitly detailed in that specific synthesis. nih.gov However, the general principle of using aromatic nitriles in DPP synthesis supports the potential of this compound in forming DPP structures. researchgate.net

Iv. Advanced Materials and Polymer Science Applications of 4 Iodobenzonitrile Derivatives

4-Iodobenzonitrile in Polymer Solar Cells (PSCs)

Polymer solar cells (PSCs) are a subject of considerable research due to their potential for low-cost, flexible, and lightweight energy conversion. mdpi.comnih.gov The performance of PSCs is highly dependent on the morphology of their active layer, which typically consists of a blend of a polymer donor and a non-fullerene acceptor (NFA). mdpi.comresearchgate.net Controlling this morphology is crucial for efficient charge separation and transport. mdpi.com

Role as an Effective Solid Additive for Morphology Control

This compound has been identified as an effective solid additive for enhancing the active layer morphology in PSCs. mdpi.comresearchgate.netnih.gov Solid additives are a well-established strategy for improving PSC performance by influencing the nanoscale structure of the active layer blend. mdpi.comresearchgate.netnih.gov The simple structure and large dipole moment of this compound facilitate strong interactions with the active materials, particularly the acceptor components. mdpi.comresearchgate.netnih.gov This interaction helps to modulate the aggregation and phase separation of the donor and acceptor materials during the film formation process. mdpi.com

Enhancement of Active Layer Crystallization and Packing Mode

The incorporation of this compound as a solid additive has been shown to enhance the crystallization and packing mode of the active layer materials in PSCs. mdpi.comresearchgate.netnih.gov Theoretical calculations, UV-Vis spectroscopy, and morphology analysis indicate that this compound forms strong interactions with acceptor molecules like L8-BO, leading to improved molecular packing and crystallization. mdpi.comresearchgate.netnih.gov This optimized molecular arrangement is beneficial for efficient charge generation and transport, as well as reduced recombination losses. researchgate.net

Impact on Power Conversion Efficiency (PCE), Fill Factor (FF), and Current Density (JSC)

The use of this compound as an additive has a significant positive impact on the key photovoltaic parameters of PSCs, including Power Conversion Efficiency (PCE), Fill Factor (FF), and Short-Circuit Current Density (JSC). mdpi.comresearchgate.netnih.gov For instance, in PM6:L8-BO-based PSCs, the addition of this compound increased the FF from 75.87% to 79.54% and boosted the PCE from 17.49% to 18.77%. mdpi.comnih.gov This improvement is attributed to the favorable changes in active layer morphology, which lead to enhanced charge separation and transport and suppressed charge recombination. mdpi.com

Here is a table summarizing the impact of this compound on the performance of a PM6:L8-BO based PSC:

| Parameter | Control Device | Device with this compound |

| PCE (%) | 17.49 | 18.77 |

| VOC (V) | 0.905 | Marginal decrease |

| JSC (mA cm-2) | 25.46 | 26.28 |

| FF (%) | 75.87 | 79.54 |

Applicability in Various Acceptor Systems (e.g., L8-BO, Y6, BTP-ec9)

Beyond the PM6:L8-BO system, this compound has demonstrated its effectiveness as a morphology-regulating additive in PSCs utilizing other Y-series acceptors, such as Y6 and BTP-ec9. mdpi.comresearchgate.netnih.gov This indicates the broad applicability of this compound as a solid additive for enhancing the performance of PSCs based on different acceptor materials. mdpi.comresearchgate.net For example, in PM6:Y6 and PM6:BTP-eC9 systems, the PCEs were increased from 15.9% to 17.23% and from 16.51% to 18.12%, respectively, after optimization with this compound. mdpi.com

Development of Fluorescent Probes and Bioimaging Agents

Derivatives of this compound have been explored in the development of fluorescent probes and bioimaging agents. researchgate.net Fluorescent probes are valuable tools for sensing and visualizing biological molecules and processes due to their sensitivity and spatial resolution. researchgate.net Organic dyes, including those based on structures that can be synthesized from precursors like this compound, are widely used in this field. researchgate.net While the provided search results specifically mention the use of this compound in the synthesis of diketopyrrolopyrrole (DPP) derivatives, which are known for their applications in fluorescent probes and bioimaging, direct studies focusing solely on this compound itself as a fluorescent probe are not explicitly detailed in the provided snippets. researchgate.net However, its reactivity, particularly in coupling reactions like Suzuki-Miyaura, makes it a useful building block for creating more complex fluorescent molecules. acs.orgnih.gov For instance, this compound has been investigated as a fluorogenic derivatization reagent for the chromatographic analysis of L-p-boronophenylalanine using Suzuki coupling, resulting in a fluorescent cyanobiphenyl derivative. nih.gov

Organic Electronic Materials Beyond PSCs

4.4. Specialty Chemicals and Advanced Intermediates

This compound serves as a valuable building block in organic synthesis, particularly in the production of specialty chemicals and advanced intermediates that find applications in diverse industries such as pharmaceuticals, agrochemicals, and materials science fishersci.atgoogle.com. Its utility stems from the presence of both a nitrile group and a reactive iodine atom on the benzene (B151609) ring, allowing for various chemical transformations.

One significant application of this compound is its role as a precursor in the synthesis of 4-cyanobenzyl alcohol scimplify.com. This conversion can be achieved through various synthetic routes, including palladium-catalyzed coupling reactions followed by reduction scimplify.com. 4-Cyanobenzyl alcohol, in turn, is a key intermediate for the production of 4-cyanobenzaldehyde (B52832) fishersci.atgoogle.com. The oxidation of 4-cyanobenzyl alcohol yields 4-cyanobenzaldehyde, a compound with a wide range of applications fishersci.atgoogle.com.

4-Cyanobenzaldehyde is a versatile intermediate widely used in organic synthesis due to its aldehyde and nitrile functional groups, which enable diverse reactions such as nucleophilic additions and condensation reactions chemimpex.com. It is a crucial building block in the production of pharmaceuticals, agrochemicals, and specialty chemicals fishersci.atgoogle.comchemimpex.com. Specifically, 4-cyanobenzaldehyde is utilized in the synthesis of various pharmaceutical agents, including potential anti-cancer and anti-inflammatory drugs chemimpex.com. It also plays a role in the development of dyes and pigments, contributing to color vibrancy and stability chemimpex.com. Furthermore, 4-cyanobenzaldehyde is employed in polymer chemistry for the development of specialty polymers with enhanced properties like thermal stability and chemical resistance chemimpex.com. It is also recognized as a precursor for liquid crystal displays (LCDs) cymitquimica.comshyzchem.com.

The synthetic pathway from this compound to 4-cyanobenzaldehyde highlights the importance of this compound as a starting material for accessing crucial intermediates in the synthesis of high-value specialty chemicals. The ability to selectively transform the iodine atom while preserving the nitrile group, or vice versa, allows for the construction of complex molecular architectures required for these applications.

| Compound | Role in Synthesis | Key Applications |

| This compound | Starting Material | Precursor to 4-cyanobenzyl alcohol |

| 4-Cyanobenzyl Alcohol | Intermediate | Precursor to 4-cyanobenzaldehyde |

| 4-Cyanobenzaldehyde | Key Intermediate | Pharmaceuticals, Agrochemicals, Dyes, Liquid Crystals, Specialty Polymers |

V. Computational and Theoretical Studies of 4 Iodobenzonitrile and Its Interactions

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a widely used quantum mechanical method in computational chemistry and physics to investigate the electronic structure of many-body systems, such as molecules and crystals. For 4-iodobenzonitrile, DFT calculations provide valuable information about its geometry, electronic properties, and various intermolecular interactions, including halogen bonding.

Geometry Optimization and Frequency Calculations for Reaction Energies

Geometry optimization in DFT aims to find the lowest energy arrangement of atoms in a molecule or crystal, corresponding to a stable structure or a transition state. Frequency calculations, performed after optimization, determine the vibrational modes of the system and can confirm if an optimized structure is a true minimum (all real frequencies) or a transition state (one imaginary frequency). These calculations are fundamental for determining reaction energies and pathways. While the provided search results primarily focus on the crystal structure and high-pressure behavior of this compound, mentioning geometry optimization and frequency calculations in the context of reaction energies is a standard application of DFT turbomole.orgfaccts.desemanticscholar.orguni-goettingen.de. For instance, DFT calculations, including geometry optimizations and frequency calculations, have been used to investigate reaction mechanisms involving related iodinated compounds unibo.it.

Analysis of Electronic Properties: Band Structure and Density of States

The electronic properties of a material, such as its conductivity and optical behavior, are described by its band structure and density of states (DOS). Band structure calculations illustrate the allowed energy levels for electrons within the material as a function of their momentum, while the DOS shows the number of electronic states available at each energy level. For crystalline this compound, DFT calculations can provide insights into its electronic nature. Studies on this compound at high pressures have utilized band structure and projected density of states calculations to understand changes in electronic behavior under compression. These calculations indicated that the different phases of this compound are insulators, with calculated thermal band gaps decreasing with increasing pressure. The projected densities of states showed that each atomic species contributes to the electronic bands, with the contribution of iodine to the Highest Occupied Molecular Orbital (HOMO) band increasing significantly with pressure mdpi.com. Band structure calculations typically show the electronic states along high-symmetry lines in the Brillouin zone, while DOS calculations sample the entire Brillouin zone jdftx.orgcam.ac.ukanalis.com.my.

Modeling of Halogen Bonding Interactions (C-I···N≡C)

Halogen bonding, a type of non-covalent interaction involving an electrophilic region (σ-hole) on a halogen atom and a nucleophilic site, is a key interaction in the crystal structure of this compound. The crystal structure features chains of molecules linked by C≡N···I halogen bonds mdpi.comosti.govnih.govresearchgate.netsigmaaldrich.com. DFT calculations are instrumental in modeling and understanding the nature and strength of these interactions. Studies have shown that in this compound, a strong cyano donor aligns with the σ-hole on the iodine atom, leading to structure-directing N···I interactions iucr.org. Computational analyses and DFT calculations on C-X···N≡C halogen bonds (where X is a halogen) have indicated that the optimum geometry is linear and that the C-I···N≡C bond is the strongest among the series (including chloro and bromo analogs). DFT calculations can also reveal how the energy changes as the geometry deviates from linearity researchgate.net.

High-Pressure Studies and Phase Transitions in this compound Crystals

High-pressure studies, often combined with computational methods, are essential for understanding the behavior of materials under extreme conditions and for discovering new phases. This compound has been subject to high-pressure investigations using techniques like single-crystal X-ray diffraction and Raman spectroscopy osti.goviucr.org. At ambient conditions, this compound crystallizes in a monoclinic phase (space group I2/a) mdpi.comosti.govnih.govresearchgate.netiucr.orgresearchgate.netresearchgate.net. This structure contains chains formed by C≡N···I halogen bonds, along with CH···I, CH···N, and π-stacking interactions mdpi.comosti.govresearchgate.net.

Upon increasing pressure, the crystal structure of this compound remains in the monoclinic phase up to 5.0 GPa. During this compression, the crystallographic b-axis, aligned with the halogen-bonded chains, shows less compression (3.3%) compared to the a and c axes (12.3% and 10.9%, respectively), indicating the relative robustness of the halogen bond mdpi.comosti.govnih.gov. The I···N halogen bond shortens from 3.168(4) Å at ambient pressure to 2.840(1) Å at 5.0 GPa mdpi.comosti.govnih.gov. In contrast, the π···π contacts are more sensitive to pressure, with one stacking distance decreasing significantly mdpi.comosti.govnih.gov. Packing energy calculations suggest that the π···π interactions become destabilizing at 5.0 GPa mdpi.comosti.govnih.gov.

At 5.5 GPa, this compound undergoes a phase transition to a triclinic phase (space group P¯1) mdpi.comosti.govnih.gov. This transition is accompanied by changes in crystal appearance, electrical resistance, and optical transmittance mdpi.comosti.govnih.gov. In the triclinic phase, the I···N bond length increases slightly compared to its value just before the transition, and the C-I···N angle becomes less linear mdpi.com. Raman spectroscopy also shows changes, with the mixed C-I/I···N stretching frequency increasing mdpi.comosti.govnih.gov. Computational studies indicate that the driving force for this transition is the relief of strain in the π···π interactions rather than simply minimizing molar volume mdpi.comosti.govnih.gov. The triclinic phase persists up to 8.1 GPa mdpi.comosti.govnih.gov. High-pressure studies highlight the interplay of various intermolecular forces in determining the structural stability and phase behavior of molecular crystals like this compound mdpi.comosti.govnih.goviucr.orgresearchgate.net.

Here is a summary of the phase transition behavior under pressure:

| Pressure Range (GPa) | Crystal Phase | Space Group | Key Observations |

| Ambient to 5.0 | Monoclinic | I2/a | Halogen-bonded chains along b-axis; I···N bond shortens; π···π contacts compress. mdpi.comosti.govnih.gov |

| 5.5 to 8.1 | Triclinic | P¯1 | Phase transition occurs; I···N bond length increases; C-I···N angle less linear. mdpi.comosti.govnih.gov |

| Intermolecular Interaction | Ambient Pressure Distance (Å) | Distance at 5.0 GPa (Å) | Sensitivity to Pressure |

| C≡N···I Halogen Bond | 3.168(4) | 2.840(1) | Less sensitive mdpi.comosti.govnih.gov |

| π···π Stacking | 3.6420(8) (one case) | 3.139(4) (one case) | Most sensitive mdpi.comosti.govnih.gov |

Effect of Pressure on Halogen Bonding and Crystal Structure

Under ambient conditions, this compound crystallizes in a monoclinic structure with the space group I2/a. mdpi.comosti.govnih.gov This structure features chains of molecules linked by C≡N···I halogen bonds. mdpi.comosti.govnih.gov Additional interactions within the crystal include CH···I, CH···N, and π-stacking contacts. mdpi.comosti.govnih.gov

Upon increasing pressure, the crystal structure of this compound remains in the monoclinic phase up to 5.0 GPa. mdpi.comosti.govnih.gov The compressibility is anisotropic, with the b-axis compressing by 3.3%, while the a and c axes compress more significantly, by 12.3% and 10.9%, respectively. mdpi.comosti.govnih.gov The alignment of the molecular chains along the crystallographic b-axis indicates that these compression data characterize the compressibility of the I···N halogen bond relative to the inter-chain interactions. mdpi.comosti.govnih.gov The halogen bond is identified as the most robust intermolecular interaction in the structure, shortening from 3.168(4) Å at ambient pressure to 2.840(1) Å at 5.0 GPa. mdpi.comosti.govnih.gov In contrast, the π···π contacts are the most sensitive to pressure, with one perpendicular stacking distance decreasing from 3.6420(8) Å to 3.139(4) Å. mdpi.comosti.govnih.gov

Packing energy calculations, such as those using the PIXEL method, suggest that the π···π interactions become distorted into a destabilizing region of their potentials at 5.0 GPa. mdpi.comosti.govnih.gov At 5.5 GPa, the structure undergoes a transition to a triclinic phase with space group Pī. mdpi.comosti.govnih.gov This transition is accompanied by a darkening of the initially colorless and transparent crystal due to the formation of microscopic cracks. mdpi.comosti.govnih.gov Over the course of this transition, the I···N bond length increases to 2.928(10) Å and becomes less linear. mdpi.comosti.govnih.gov The driving force for this phase transition is attributed to the relief of strain built up in the π···π and N···H interactions, which become destabilizing upon compression of the monoclinic phase. mdpi.comnih.gov The triclinic phase remains stable up to 8.1 GPa. osti.govnih.gov

The I···N intermolecular distance in this compound at ambient pressure (3.168(4) Å) is considerably shorter than the sum of the van der Waals radii (3.70 Å), indicating a significant interaction. mdpi.com

Insulating-to-Semiconducting Transformations under Pressure

While the search results discuss insulating and semiconducting behavior in other materials under pressure acs.orgmdpi.com, and note that the this compound crystal darkens and its resistance drops at the phase transition mdpi.comosti.govnih.gov, the provided text does not explicitly state that this compound undergoes an insulating-to-semiconducting transformation under pressure. The band structure calculations presented indicate that both the monoclinic phase at 5 GPa and the triclinic phase at 8.14 GPa are insulators, with calculated thermal bandgaps of 2.8 eV and 2.5 eV, respectively. mdpi.com These calculated bandgaps are expected to be underestimated compared to the true bandgap. mdpi.com

Anisotropy of Compression and Non-Covalent Interactions

The compression of this compound is anisotropic, with the b-axis exhibiting significantly less compression (3.3%) compared to the a and c axes (12.3% and 10.9%, respectively) up to 5.0 GPa. mdpi.comosti.govnih.gov This anisotropy is directly related to the arrangement of molecules and the nature of the intermolecular interactions. The chains linked by the relatively robust I···N halogen bonds are aligned along the b-axis, making this direction less compressible. mdpi.comosti.govnih.gov The more compressible a and c axes are influenced by the more sensitive π···π and CH···N/CH···I interactions between these chains. mdpi.comosti.govnih.gov

Packing energy calculations support the experimental observations, indicating that the π···π interactions become destabilizing at higher pressures in the monoclinic phase, driving the transition to the triclinic phase where these unfavorable interactions are relieved. mdpi.comosti.govnih.gov The anisotropy of intermolecular non-covalent bonds and the variability of their properties in the crystal structure are known to be primarily responsible for the anisotropy of changes in crystal cell parameters and compressibility, which can lead to phase transitions under increasing external pressures. researchgate.netresearchgate.net

Spectroscopic and Electrochemical Investigations Supported by Computational Models

UV-Vis Spectroscopy in Elucidating Molecular Interactions

UV-Vis spectroscopy has been utilized to study this compound, particularly in the context of its use as a solid additive in polymer solar cells. UV-Vis absorption spectroscopy experiments and theoretical calculations demonstrate that this compound can form strong interactions with other molecules, such as L8-BO, which can enhance molecular aggregation and crystalline orientation. mdpi.comresearchgate.netnih.gov In the context of high-pressure studies, UV-Vis absorption spectra of this compound as a function of pressure have been recorded. ed.ac.uk The change in microstructure during the phase transition at 5.5 GPa reduces the optical transmittance of the sample by almost two orders of magnitude. mdpi.comosti.govnih.goved.ac.uk This reduction in transmittance is related to light scattering caused by the formation of microscopic cracks and crystal domains during the reconstructive first-order phase transition. mdpi.comed.ac.uk

UV-Vis spectroscopy is a technique that measures the absorbance or transmittance of light as a function of wavelength and can be used to identify compounds and study molecular interactions. sci-hub.se

Raman Spectroscopy for Pressure-Induced Changes

Raman spectroscopy has been employed to investigate the effects of pressure on this compound. mdpi.comosti.govnih.govresearchgate.neted.ac.uk Raman spectra collected as a function of pressure show changes in vibrational modes, particularly in the lattice mode region. mdpi.comresearchgate.neted.ac.uk Periodic DFT calculations have been used to reproduce the experimental Raman frequencies, aiding in the assignment of modes. mdpi.com The mixed C-I/I···N stretching frequency observed by Raman spectroscopy increases from 249 to 252 cm⁻¹ over the course of the transition at 5.5 GPa. osti.govnih.gov Major changes in low-energy vibrational modes, such as soft modes, can indicate a structural phase transition due to variations in lattice parameters. scielo.org.mx Raman spectroscopy allows for following frequency changes under pressure in the solid state. ucm.es

Electrochemical Characterization of Radical Anion Cleavage Rates

Electrochemical studies have provided insights into the behavior of this compound, particularly concerning the cleavage rates of its radical anion. The electrochemical reduction of this compound in dimethylformamide (DMF) under an inert atmosphere shows a first two-electron irreversible wave followed by a second reversible one-electron wave. mdpi.com Based on cyclic voltammetry and controlled potential electrolysis experiments, it is concluded that this compound follows an Electron transfer, Chemical reaction, Electron transfer (ECE) mechanism. mdpi.com In the initial electrochemical step (E), the radical anion of this compound is generated. mdpi.com This is followed by a chemical reaction (C) involving the cleavage of the C-I bond, producing a benzonitrile (B105546) radical and an iodide anion. mdpi.com Finally, the benzonitrile radical is reduced to an anion at the electrode surface (E), which then undergoes protonation. mdpi.com

The cleavage rates of radical anions of haloaromatic compounds, including this compound, have been investigated using electrochemical methods. A kinetic method based on competition kinetics allows for the measurement of cleavage rate constants of radical anions over a wide range. researchgate.netresearchgate.net The radical anion of this compound has a reported cleavage rate of 2 × 10⁹ s⁻¹. cdnsciencepub.com The rate of oxidative addition of this compound into a bismuthinidene complex also suggests an outer-sphere electron transfer mechanism where the rate is influenced by the reduction potential of the aryl iodide and the cleavage rate of the C-I bond in the corresponding radical anion. acs.org

Vi. Medicinal Chemistry and Biological Applications of 4 Iodobenzonitrile Derivatives

Design and Synthesis of Ligands for Biological Targets

The design of potent and selective ligands for biological targets is a cornerstone of drug discovery. The 4-iodobenzonitrile scaffold has been successfully employed in the synthesis of targeted molecules, most notably for the androgen receptor.

In the quest for high-affinity nonsteroidal androgen receptor (AR) ligands, researchers have utilized this compound derivatives to modulate receptor activity. Nonsteroidal ligands are of significant interest as they can offer improved pharmacokinetic profiles and reduced cross-reactivity with other steroid receptors compared to their steroidal counterparts nih.gov.

A key example is the synthesis of 4-[4,4-dimethyl-3-(4-hydroxybutyl)-5-oxo-2-thioxo-1-imidazolidinyl]-2-iodobenzonitrile, a potent AR ligand nih.govacs.org. This compound was designed by substituting the trifluoromethyl group of a known high-affinity ligand, RU 59063, with an iodine atom nih.govacs.org. The rationale was that the iodine atom is similarly hydrophobic to the trifluoromethyl group, potentially maintaining or enhancing binding affinity. The synthesis involved a multi-step process starting from 4-cyano-3-iodoaniline, which was converted to an isothiocyanate derivative. This intermediate was then condensed and cyclized to yield the final thiohydantoin-based ligand acs.org. This strategic modification resulted in a ligand with subnanomolar binding affinity for the rat androgen receptor nih.govacs.org.

Radioligand Development and Structure-Activity Relationship Studies

The development of radiolabeled ligands is crucial for studying receptor pharmacology and for potential use in diagnostic imaging. The incorporation of a radioisotope of iodine (such as ¹²³I or ¹²⁵I) into a high-affinity ligand allows for sensitive and specific detection of the target receptor.

The synthesis of the aforementioned 2-iodobenzonitrile derivative was specifically motivated by the search for a radioiodinated AR ligand nih.govacs.org. Structure-activity relationship (SAR) studies are essential in this process, helping to elucidate how specific structural features of a molecule influence its biological activity. In this case, the key comparison was between the iodine-substituted compound and its trifluoromethyl-substituted predecessor, RU 59063.

The resulting iodo-derivative, 4-[4,4-dimethyl-3-(4-hydroxybutyl)-5-oxo-2-thioxo-1-imidazolidinyl]-2-iodobenzonitrile (DTIB), not only displayed high binding affinity but also demonstrated potent agonist activity, comparable to the natural androgen 5α-dihydrotestosterone (DHT) in functional cell-based assays nih.govacs.org. This confirmed that the substitution of the trifluoromethyl group with iodine was a successful strategy, maintaining the necessary interactions within the AR binding pocket for potent activation. These findings established this iodo-derivative as a promising lead for the development of high-affinity radioiodinated AR radioligands nih.gov.

| Ligand | Target Receptor | Binding Affinity (Kᵢ) | Biological Activity |

| 4-[4,4-dimethyl-3-(4-hydroxybutyl)-5-oxo-2-thioxo-1-imidazolidinyl]-2-iodobenzonitrile (DTIB) | Rat Androgen Receptor | 0.71 ± 0.22 nM nih.govacs.org | Potent Agonist nih.govacs.org |

| 5α-dihydrotestosterone (DHT) | Androgen Receptor | High | Natural Agonist nih.govacs.org |

| RU 59063 (trifluoromethyl analog) | Androgen Receptor | High | Agonist nih.govacs.org |

Applications in Pharmaceutical Synthesis as a Synthetic Intermediate

Beyond its direct incorporation into biologically active molecules, this compound is a versatile synthetic intermediate in the broader pharmaceutical synthesis landscape. The carbon-iodine bond is particularly amenable to forming new carbon-carbon bonds through various metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Negishi reactions sigmaaldrich.comsigmaaldrich.com. This reactivity makes it a valuable building block for constructing more complex molecular architectures.

This compound has been documented for its use in the synthesis of a variety of complex organic molecules sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com. Its utility as an intermediate is highlighted in the following synthetic applications:

Biphenyl Derivatives: It is used in a multi-step process to synthesize ethyl-4′-cyano-4-nitro[1,1′-biphenyl]-2-carboxylate and ethyl-4′-cyano-6-{[(E)-phenylmethylidene]amino}[1,1′-biphenyl]-3-carboxylate sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com. These biphenyl structures are common motifs in medicinal chemistry.

Tellurophene (B1218086) Compounds: Through Stille coupling reactions, this compound is used to produce 2-(4-cyanophenyl)tellurophene and 2,5-bis(4-cyanophenyl)tellurophene sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com.

| Synthetic Product | Key Reaction Type | Precursor |

| Ethyl-4′-cyano-4-nitro[1,1′-biphenyl]-2-carboxylate | Cross-coupling sigmaaldrich.comsigmaaldrich.com | This compound |

| 2-(4-Cyanophenyl)tellurophene | Stille Coupling sigmaaldrich.comsigmaaldrich.com | This compound |

| 2,5-bis(4-Cyanophenyl)tellurophene | Stille Coupling sigmaaldrich.comsigmaaldrich.com | This compound |

| Ethyl-4′-cyano-6-{[(E)-phenylmethylidene]amino}[1,1′-biphenyl]-3-carboxylate | Cross-coupling sigmaaldrich.comsigmaaldrich.com | This compound |

Derivatization for Biological Probes and Imaging

The development of sensitive and specific probes for biological molecules is critical for diagnostics and biomedical research. This compound has recently been identified as a novel fluorogenic derivatization reagent, expanding its utility into the realm of biological probes and imaging nih.govresearchgate.net.

Specifically, it has been employed for the derivatization of L-p-boronophenylalanine (BPA), a compound used in Boron Neutron Capture Therapy (BNCT) for cancer nih.govresearchgate.net. Monitoring BPA levels in the blood is essential for effective therapy. The method utilizes a Suzuki coupling reaction between this compound and the boronic acid moiety of BPA. This reaction forms a fluorescent cyanobiphenyl derivative that can be readily detected and quantified using HPLC with fluorescence detection (HPLC-FL) nih.gov. The resulting derivative exhibits maximum fluorescence at 335 nm after excitation at 290 nm nih.gov.

This application provides a highly sensitive method for measuring BPA in whole blood samples, with a detection limit of 0.26 nmol/L nih.gov. This represents a significant improvement in sensitivity over previously reported methods and requires only a very small sample volume, making it suitable for micro-blood analysis nih.gov. This innovative use of this compound as a derivatizing agent highlights its potential for creating probes for sensitive bioanalytical applications.

Vii. Conclusion and Future Research Directions

Current Achievements and Remaining Challenges in 4-Iodobenzonitrile Research

Significant achievements in this compound research include its established utility as a reactant in various transition metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Stille, and Sonogashira couplings, enabling the formation of carbon-carbon bonds. sigmaaldrich.comacs.orgmdpi.comnih.govsigmaaldrich.com Its crystal structure and behavior under pressure, including the presence of C≡N···I halogen bonds, have been characterized, providing insights into its solid-state properties and phase transitions. mdpi.comresearchgate.netnih.gov Recent work has also explored its application as a solid additive in polymer solar cells, demonstrating its ability to enhance morphology and improve power conversion efficiency. mdpi.comresearchgate.netnih.gov

Despite these achievements, challenges remain. Optimizing the selectivity and efficiency of cross-coupling reactions involving this compound, particularly under milder or more sustainable conditions, is an ongoing area of research. acs.org Understanding and controlling the precise role of intermolecular interactions, such as halogen bonding and π-stacking, in different environments (solution, solid state, interfaces) presents a challenge for predicting and tuning its reactivity and material properties. mdpi.comresearchgate.netnih.gov Furthermore, expanding the range of transformations beyond standard cross-coupling chemistries remains an area for development.

Emerging Avenues for Synthetic Innovation and Application Expansion

Emerging avenues for synthetic innovation involving this compound include the development of novel catalytic systems, potentially utilizing earth-abundant metals, for existing and new coupling reactions. mdpi.com Flow chemistry approaches are being explored to improve the efficiency and selectivity of reactions like the Suzuki coupling involving this compound. acs.org The use of unconventional conditions, such as microwave irradiation, also presents opportunities for faster and more efficient synthesis. mdpi.com

Application expansion is being explored in areas such as organic electronics, where this compound's properties as a solid additive in polymer solar cells have shown promise. mdpi.comresearchgate.netnih.gov Its incorporation into more complex molecular architectures through diverse coupling strategies could lead to new functional materials. Research into its behavior under high pressure could also pave the way for applications in materials science requiring specific solid-state responses. mdpi.comresearchgate.netnih.gov

Interdisciplinary Research Opportunities for this compound

This compound offers several interdisciplinary research opportunities. Its well-defined structure and reactive sites make it an excellent model compound for studying intermolecular interactions, relevant to fields like crystal engineering and materials science. mdpi.comresearchgate.netnih.gov Research into its use in organic solar cells bridges organic chemistry and physics/materials science, focusing on optimizing device performance through molecular design and morphology control. mdpi.comresearchgate.netnih.govresearchgate.net

Furthermore, its application as a building block in the synthesis of more complex molecules relevant to pharmaceuticals, agrochemicals, and fine chemicals highlights opportunities for collaboration between synthetic chemists and researchers in medicinal chemistry and chemical biology. acs.orgmdpi.com The development of analytical methods utilizing this compound, such as its potential as a derivatization reagent in chromatographic analysis, indicates potential for interdisciplinary work with analytical chemists. researchgate.net

Q & A

Q. What are the common synthetic routes for 4-Iodobenzonitrile, and how can researchers optimize reaction yields?

this compound is typically synthesized via iodination of aryl precursors. Two validated methods include:

- Sandmeyer-type iodination : Starting from 4-aminobenzonitrile, using polymer-supported nitrite, p-toluenesulfonic acid, and NaI in ethyl acetate/petroleum ether, yielding 68% after column chromatography .

- Diacetoxyiodoarene preparation : Reacting this compound with diacetoxyiodobenzene under mild conditions (75% yield), confirmed by and NMR .

Optimization tips : Monitor reaction progress via TLC, adjust stoichiometry of nitrite sources, and use inert atmospheres to minimize byproducts.

Q. What spectroscopic and analytical techniques are essential for characterizing this compound?

- NMR spectroscopy : and NMR confirm substitution patterns (e.g., aromatic protons at δ 7.36–8.43 ppm) .

- Melting point analysis : Reported mp 122–124°C .

- X-ray crystallography : Monoclinic (space group ) structure with halogen-bonded chains via C≡N···I interactions .

Best practices : Cross-validate purity using elemental analysis (e.g., C, H, N content) and compare with literature data to resolve discrepancies .

Advanced Research Questions

Q. How do high-pressure conditions affect the halogen bonding and phase transitions of this compound?

Under pressure (>6 GPa), this compound exhibits a phase transition marked by a resistance drop (from to ), attributed to gasket interference and structural rearrangement. Halogen bonding (C≡N···I) remains stable up to 6 GPa, but π-stacking and CH···N interactions compress, altering conductivity . Methodologies : Diamond anvil cell (DAC) experiments coupled with resistivity measurements and XRD for structural analysis .

Q. How can this compound enhance palladium-catalyzed cross-coupling reactions?

this compound acts as an arylating agent in Cu-photoredox systems (e.g., [(DPEPhos)(bcp)Cu]PF) for direct arylation of electron-rich heteroarenes. Key parameters:

Q. How can researchers resolve contradictions in reported structural or reactivity data for this compound?

- Data triangulation : Compare XRD, NMR, and IR results across studies to identify outliers (e.g., conflicting melting points may indicate polymorphic forms) .

- Reproducibility checks : Adhere to standardized protocols (e.g., Beilstein Journal guidelines for experimental reporting) to isolate variables like solvent purity or heating rates .

- Statistical analysis : Apply t-tests or ANOVA to evaluate significance of discrepancies in reaction yields or spectroscopic data .

Methodological Recommendations

- Documentation : Include raw data (NMR spectra, XRD parameters) in supplementary materials for transparency .

- Pressure studies : Calibrate DAC setups with ruby fluorescence to ensure accurate pressure measurements .

- Catalytic systems : Pre-activate Pd/Cu catalysts under inert conditions to prevent iodide oxidation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.